2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid
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Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid is an alanine derivative . This compound is known for its applications in scientific research, particularly in the fields of chemistry and biology. It is a white to off-white solid with a molecular weight of 223.23 g/mol and a molecular formula of C11H13NO4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid typically involves the protection of amino acids. . The reaction conditions often include the use of solvents like dichloromethane and reagents such as benzyl chloroformate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the benzylic position to a carboxylic acid.
Reduction: The compound can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or nitration reactions use reagents like aluminum chloride (AlCl3) and nitric acid (HNO3).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid is widely used in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino acid from unwanted reactions, allowing for selective modifications. This protection is crucial in peptide synthesis, where the compound acts as a precursor .
Comparison with Similar Compounds
Similar Compounds
2-{[(Benzyloxy)carbonyl]amino}propanoic acid: Another alanine derivative with similar protective properties.
N-[(benzyloxy)carbonyl]-N-methylalanine: Used for protecting amino acid bonds.
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid is unique due to its specific structure, which includes a 4-methylphenyl group. This structural feature provides distinct reactivity and applications compared to other alanine derivatives .
Properties
CAS No. |
17191-48-9 |
---|---|
Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C18H19NO4/c1-13-7-9-14(10-8-13)11-16(17(20)21)19-18(22)23-12-15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
CSDULTGTPASESO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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